molecular formula C27H23F2N7 B11231272 N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11231272
M. Wt: 483.5 g/mol
InChI Key: TVVRRIQKHNZWBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and is substituted with fluorophenyl and piperazinyl groups, enhancing its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the fluorophenyl and piperazinyl groups is carried out through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and piperazinyl substitutions. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23F2N7

Molecular Weight

483.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C27H23F2N7/c28-19-6-10-21(11-7-19)31-25-24-18-30-36(23-4-2-1-3-5-23)26(24)33-27(32-25)35-16-14-34(15-17-35)22-12-8-20(29)9-13-22/h1-13,18H,14-17H2,(H,31,32,33)

InChI Key

TVVRRIQKHNZWBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F

Origin of Product

United States

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